N'-[(E)-(2-fluorophenyl)methylidene]thiophene-2-carbohydrazide
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Overview
Description
N’-[(E)-(2-fluorophenyl)methylidene]thiophene-2-carbohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a thiophene ring, a fluorophenyl group, and a carbohydrazide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-fluorophenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between thiophene-2-carbohydrazide and 2-fluorobenzaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2-fluorophenyl)methylidene]thiophene-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-fluorophenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(2-fluorophenyl)methylidene]thiophene-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of chemosensors for detecting metal ions and other analytes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-fluorophenyl)methylidene]thiophene-2-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by binding to their active sites. Additionally, the compound’s hydrazone moiety can interact with biological targets, leading to various pharmacological effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to modulate enzyme activity and metal ion interactions is central to its mechanism of action.
Comparison with Similar Compounds
N’-[(E)-(2-fluorophenyl)methylidene]thiophene-2-carbohydrazide can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents and ring systems. The presence of the thiophene ring in N’-[(E)-(2-fluorophenyl)methylidene]thiophene-2-carbohydrazide imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity, stability, and biological activity, highlighting its potential for specific applications in research and industry.
Properties
Molecular Formula |
C12H9FN2OS |
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Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H9FN2OS/c13-10-5-2-1-4-9(10)8-14-15-12(16)11-6-3-7-17-11/h1-8H,(H,15,16)/b14-8+ |
InChI Key |
QCBZGENVAIMWML-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CS2)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CS2)F |
Origin of Product |
United States |
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